Felbamate hydrate

Description

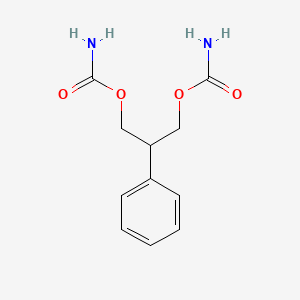

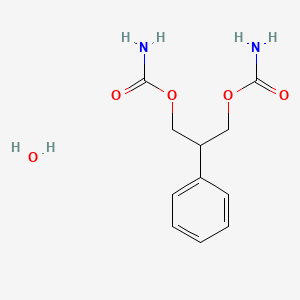

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-carbamoyloxy-2-phenylpropyl) carbamate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4.H2O/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURCBXDHJRINFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COC(=O)N)COC(=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Felbamate Hydrate's Role in GABAergic Transmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular interactions between the anticonvulsant drug felbamate and the γ-aminobutyric acid type A (GABA-A) receptor. It synthesizes key quantitative data, details the experimental protocols used to elucidate these interactions, and presents visual diagrams of the underlying mechanisms and workflows.

Introduction: A Dual-Action Anticonvulsant

Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an antiepileptic drug approved for treating refractory seizures, including those associated with Lennox-Gastaut syndrome.[1] Its clinical efficacy is attributed to a unique dual mechanism of action that modulates both excitatory and inhibitory neurotransmission.[2] While felbamate is known to inhibit N-methyl-D-aspartate (NMDA) receptor function, it also plays a significant role in enhancing inhibitory signaling through positive allosteric modulation of GABA-A receptors.[2][3] This guide focuses specifically on the latter, detailing felbamate's nuanced and highly selective potentiation of GABAergic transmission.

Mechanism of Action at the GABA-A Receptor

Felbamate enhances GABAergic transmission by acting as a positive allosteric modulator of the GABA-A receptor, a ligand-gated chloride ion channel.[4][5] Unlike agonists that bind directly to the GABA binding site, felbamate binds to a distinct, allosteric site on the receptor complex.[6] This binding event increases the efficacy of GABA, resulting in a greater influx of chloride ions when GABA is present. The resulting hyperpolarization of the neuron's membrane potential makes it less likely to fire an action potential, thus increasing overall inhibition in the central nervous system.

Studies comparing felbamate to its structural analog, meprobamate, reveal that felbamate has "barbiturate-like" modulatory actions.[7] This suggests its binding site is distinct from that of GABA or benzodiazepines and is likely located within the transmembrane domains of the GABA-A receptor complex, similar to the proposed binding region for barbiturates.[7][8] A key distinction is that felbamate potentiates GABA-evoked responses but does not directly activate the chloride channel in the absence of GABA, classifying it as a true positive allosteric modulator.[7]

Subunit Selectivity: The Core of Felbamate's Action

The most critical aspect of felbamate's interaction with GABA-A receptors is its profound subunit selectivity. The effect of felbamate—whether potentiation, inhibition, or no effect—is entirely dependent on the specific combination of subunits that form the pentameric receptor.

Electrophysiological studies have demonstrated that felbamate positively modulates GABA-A receptors that are composed of α(1 or 2) , β(2 or 3) , and γ(2S) subunits.[9] Conversely, felbamate is either ineffective or acts as a negative modulator on receptors containing other subunit combinations, such as those with β1 or γ2L subunits.[9] This high degree of selectivity suggests that felbamate may differentially modulate distinct inhibitory circuits in the brain, which could be relevant to its efficacy in treating refractory epilepsies.[9]

Quantitative Data Summary

The potentiation of GABA-A receptors by felbamate is concentration-dependent.[3][7] While a specific EC50 value for this potentiation is not consistently reported in the literature, studies have quantified the percentage of current enhancement at clinically relevant concentrations.

Table 1: Subunit-Specific Potentiation of GABA-Induced Currents by Felbamate

| GABA-A Receptor Subunit Combination | Effect of 300 µM Felbamate | Percent Enhancement of GABA Current (Mean) | Reference |

| α1β2γ2S | Potentiation | 37-50% | [10] |

| α1β3γ2S | Potentiation | 37-50% | [10] |

| α2β2γ2S | Potentiation | 19-24% | [10] |

| α2β3γ2S | Potentiation | 19-24% | [10] |

| Receptors containing β1 subunits | Inhibition | Not Applicable | [10] |

| Receptors containing γ2L subunits | Inhibition | Not Applicable | [10] |

Table 2: Clinically Relevant Concentrations of Felbamate

| Parameter | Value | Reference |

| Clinically Relevant Concentration Range | 0.1 - 3 mM | [2] |

| Therapeutic Plasma Concentration Range | 18.4 - 51.9 mg/L | [11] |

Visualizing the Mechanism and Experimental Workflow

Diagram: Felbamate's Allosteric Modulation of the GABA-A Receptor

Caption: Felbamate binds to a barbiturate-like site, enhancing GABA-mediated Cl- influx.

Diagram: Experimental Workflow for Subunit Selectivity Analysis

Caption: Workflow for testing felbamate's effects on specific GABA-A receptor subtypes.

Key Experimental Protocols

The subunit selectivity and modulatory effects of felbamate on GABA-A receptors have been primarily characterized using two key electrophysiological techniques.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is ideal for studying recombinant receptors, as it allows for the expression of specific, defined subunit combinations.[9]

-

Oocyte Preparation and cRNA Injection:

-

Oocytes are surgically harvested from adult female Xenopus laevis frogs.

-

The follicular membrane is enzymatically removed using collagenase treatment.

-

Complementary RNA (cRNA) encoding the desired alpha, beta, and gamma GABA-A receptor subunits are mixed and microinjected directly into the oocyte cytoplasm.

-

Injected oocytes are incubated for 1-5 days in a buffered solution to allow for the translation, assembly, and insertion of functional GABA-A receptors into the oocyte membrane.

-

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber continuously perfused with a recording solution (e.g., ND96 buffer).

-

The oocyte is impaled with two sharp glass microelectrodes filled with a conductive salt solution (e.g., 3 M KCl), with resistances typically between 0.5-1.5 MΩ.

-

One electrode measures the membrane potential (Voltage Electrode), while the other injects current (Current Electrode).

-

A voltage-clamp amplifier maintains the oocyte's membrane potential at a fixed holding potential (e.g., -70 mV) by injecting an equal and opposite current to that which flows across the membrane.[11]

-

-

Drug Application and Data Acquisition:

-

A baseline current is established by applying a low concentration of GABA (typically EC5-EC20, a concentration that elicits 5-20% of the maximal response) to the oocyte.

-

After a washout period, felbamate is co-applied with the same concentration of GABA.

-

The resulting chloride current is recorded. An increase in inward current (in response to Cl- influx) indicates positive modulation (potentiation).

-

The percentage of potentiation is calculated by comparing the current amplitude in the presence of felbamate to the baseline GABA response.

-

Protocol 2: Whole-Cell Patch-Clamp Recording from Cultured Neurons

This method allows for the study of felbamate's effect on native GABA-A receptors expressed in mammalian neurons.[2]

-

Cell Culture Preparation:

-

Primary neurons (e.g., from rat hippocampus) are dissociated and plated on coverslips.[7]

-

Cells are maintained in a controlled incubator environment for several days to allow them to mature and form synaptic connections.

-

-

Electrophysiological Recording:

-

A coverslip with cultured neurons is placed in a recording chamber on an inverted microscope and perfused with an extracellular solution.

-

A glass micropipette (resistance 3-5 MΩ) filled with an intracellular solution (approximating the neuron's cytosol) is advanced towards a single neuron.

-

Gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

A brief, strong pulse of suction is then applied to rupture the membrane patch under the pipette, establishing electrical and chemical continuity between the pipette and the cell interior (the "whole-cell" configuration).[6]

-

The amplifier is set to voltage-clamp mode, holding the neuron at a specific potential (e.g., -60 mV).

-

-

Drug Application and Data Acquisition:

-

GABA is applied locally to the neuron using a puffer pipette or a fast-perfusion system, evoking an inward chloride current.

-

The effect of felbamate is tested by pre-incubating the neuron with a felbamate-containing solution before co-applying it with GABA.[5]

-

Changes in the amplitude, kinetics (activation, deactivation), and desensitization of the GABA-evoked current are recorded and analyzed to determine the modulatory effect of felbamate.[7]

-

Conclusion

Felbamate's interaction with the GABAergic system is a sophisticated example of subunit-selective pharmacology. It acts as a positive allosteric modulator with barbiturate-like properties, but only at a specific subset of GABA-A receptor isoforms. This selective potentiation of inhibitory currents, combined with its known blockade of NMDA receptors, provides a powerful dual mechanism for controlling neuronal hyperexcitability. For drug development professionals and researchers, understanding this selectivity is paramount, as it not only explains felbamate's clinical profile but also offers a blueprint for designing future antiepileptic drugs with potentially greater efficacy and improved side-effect profiles by targeting specific neural circuits.

References

- 1. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Felbamate but not phenytoin or gabapentin reduces glutamate release by blocking presynaptic NMDA receptors in the entorhinal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 4. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 5. About: GABAA receptor positive allosteric modulator [dbpedia.org]

- 6. Barbiturate-like actions of the propanediol dicarbamates felbamate and meprobamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. sophion.com [sophion.com]

- 10. Felbamate for partial seizures: results of a controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of felbamate, gabapentin and lamotrigine on seizure parameters and excitability in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

Felbamate Hydrate: A Comprehensive Technical Guide on its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felbamate, chemically known as 2-phenyl-1,3-propanediol dicarbamate, is an antiepileptic drug utilized in the management of severe epilepsy.[1][2][3] It is indicated for treating partial seizures in adults and for seizures associated with Lennox-Gastaut syndrome in children, particularly in cases that are refractory to other treatments.[3] The use of felbamate is carefully considered due to the risk of serious side effects like aplastic anemia and liver failure.[3][4] This guide provides an in-depth overview of the chemical properties and structural aspects of Felbamate hydrate, tailored for a scientific audience. Felbamate's mechanism of action is multifaceted, involving the modulation of both excitatory and inhibitory neurotransmitter systems.[5] It acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and potentiates the effects of gamma-aminobutyric acid (GABA).[5][6]

Chemical Identity and Structure

Felbamate is a carbamate derivative.[7] The hydrated form includes water molecules within its crystal structure.

Table 1: Chemical Identifiers of Felbamate and its Hydrate

| Identifier | Felbamate | This compound | Source(s) |

| IUPAC Name | (3-carbamoyloxy-2-phenylpropyl) carbamate | (3-carbamoyloxy-2-phenylpropyl) carbamate;hydrate | [3],[8] |

| CAS Number | 25451-15-4 | 1177501-39-1 | [9],[10] |

| Chemical Formula | C₁₁H₁₄N₂O₄ | C₁₁H₁₆N₂O₅ | [9][11],[10] |

| Molecular Weight | 238.24 g/mol | 256.26 g/mol | [4][11][12],[10] |

| Synonyms | Felbatol, W-554, 2-phenyl-1,3-propanediol dicarbamate | W-554 hydrate, Felbatol hydrate | [4][9][11],[10] |

Physicochemical Properties

The physicochemical characteristics of an active pharmaceutical ingredient (API) are critical for its formulation, delivery, and bioavailability.[13][14]

Table 2: Physicochemical Data for Felbamate

| Property | Value | Source(s) |

| Appearance | White to off-white solid powder | [4],[15] |

| Melting Point | 151-153 °C | [2] |

| Solubility | Sparingly soluble in water, methanol, ethanol, acetone, and chloroform. Freely soluble in DMSO. | [2] |

| pKa (Strongest Acidic) | 14.98 | [16] |

| LogP | 0.3 - 0.68 | [16] |

Spectroscopic and Crystallographic Data

Spectroscopic Analysis:

-

Mass Spectrometry (MS): Electron ionization mass spectra for felbamate are available, providing fragmentation patterns useful for its identification.[9] More advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for sensitive and rapid quantification of felbamate in biological matrices such as plasma and brain tissue.[17]

-

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: While specific spectral data were not detailed in the provided search results, NMR is a standard method to confirm the chemical structure of APIs, and IR spectroscopy is used to identify functional groups within the molecule.[13]

Crystallographic Analysis:

-

X-ray Crystallography: The precise three-dimensional arrangement of atoms and molecules in this compound would be determined using X-ray crystallography. This technique is essential for studying polymorphism, which can impact the stability and solubility of the drug.[14]

Experimental Protocols for Characterization

The analysis of felbamate, particularly in biological samples, relies on robust analytical methods. High-performance liquid chromatography (HPLC) is a commonly employed technique.[18]

Protocol: Determination of Felbamate in Human Plasma by HPLC

This protocol is based on established methods for quantifying felbamate in biological fluids.[18][19]

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of human plasma, add an internal standard (e.g., primidone or alphenal).[18][19]

-

Perform protein precipitation by adding acetonitrile.[18]

-

Extract the sample with a suitable organic solvent like dichloromethane.[18][19]

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in a phosphate buffer solution.[19]

-

-

Chromatographic Separation:

-

Detection and Quantitation:

Caption: Experimental workflow for the determination of Felbamate in plasma by HPLC.

Mechanism of Action

Felbamate's anticonvulsant activity is attributed to its dual mechanism of action, which involves both the enhancement of inhibitory neurotransmission and the reduction of excitatory neurotransmission.[6]

-

Inhibition of NMDA Receptors: Felbamate acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key glutamate receptor.[5] Specifically, it interacts with the strychnine-insensitive glycine recognition site on the NMDA receptor-ionophore complex.[16][20] By blocking this site, felbamate inhibits the excitatory effects of glutamate, which helps to suppress seizure activity.[5][16] This action is particularly relevant for controlling the neuronal hyperexcitability characteristic of epilepsy.[5]

-

Potentiation of GABA-A Receptors: Felbamate also enhances the function of gamma-aminobutyric acid (GABA) at GABA-A receptors.[5][6] GABA is the primary inhibitory neurotransmitter in the brain.[5] By potentiating GABAergic activity, felbamate increases neuronal inhibition, which counteracts excitatory signals and contributes to its anticonvulsant effect.[5][6]

-

Modulation of Ion Channels: Some evidence suggests that felbamate may also inhibit voltage-gated sodium and L-type calcium channels, further reducing neuronal excitability.[5]

This unique combination of effects on both excitatory and inhibitory systems may account for felbamate's broad spectrum of anticonvulsant activity.[6]

Caption: Signaling pathways modulated by Felbamate to produce its anticonvulsant effect.

Synthesis Overview

The synthesis of felbamate typically starts from diethyl phenylmalonate, which is converted to the key intermediate 2-phenyl-1,3-propanediol.[21] This diol can then be transformed into the final dicarbamate product through various methods, including reaction with chlorosulfonyl isocyanate or through a urethane exchange method.[21][22] The purification procedures are critical to control impurity levels and to produce crystals with suitable bulk density for pharmaceutical formulations.[22][23]

Conclusion

This compound is a structurally defined anticonvulsant with a complex mechanism of action that provides a therapeutic option for severe, refractory epilepsy. This guide has summarized its core chemical and structural properties, outlined standard experimental protocols for its analysis, and visualized its mode of action. A thorough understanding of these technical details is essential for researchers and professionals involved in the development, formulation, and clinical application of this important therapeutic agent.

References

- 1. Felbamate pharmacology and use in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Felbamate | C11H14N2O4 | CID 3331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Felbamate - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What is the mechanism of Felbamate? [synapse.patsnap.com]

- 6. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. Page loading... [guidechem.com]

- 9. Felbamate [webbook.nist.gov]

- 10. xcessbio.com [xcessbio.com]

- 11. Felbatol (Felbamate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. labinsights.nl [labinsights.nl]

- 14. pharmainventor.com [pharmainventor.com]

- 15. Felbamate (W-554; ADD-03055) | NMDAR | CAS 25451-15-4 | Buy Felbamate (W-554; ADD-03055) from Supplier InvivoChem [invivochem.com]

- 16. go.drugbank.com [go.drugbank.com]

- 17. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of felbamate in human serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An automated analytical method for the determination of felbamate in human plasma by robotic sample preparation and reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Felbamate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 21. jocpr.com [jocpr.com]

- 22. US7884227B2 - Felbamate with improved bulk density - Google Patents [patents.google.com]

- 23. US20110091728A1 - Felbamate With Improved Bulk Density - Google Patents [patents.google.com]

Felbamate Hydrate's Impact on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Felbamate is an antiepileptic drug (AED) with a multifaceted mechanism of action that contributes to its efficacy in treating refractory epilepsy, particularly partial seizures and those associated with Lennox-Gastaut syndrome.[1][2] This technical guide provides an in-depth analysis of felbamate hydrate's core effects on neuronal excitability. It delves into its molecular interactions with key ion channels and receptors, presenting quantitative data from various experimental models. Detailed experimental protocols for key assays are provided, and complex signaling pathways and workflows are visualized through diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanisms of Action

Felbamate's primary mechanism for reducing neuronal excitability involves a dual action on both excitatory and inhibitory neurotransmitter systems.[3][4] It simultaneously antagonizes N-methyl-D-aspartate (NMDA) receptors, thereby dampening excitatory glutamatergic signaling, and potentiates the effects of gamma-aminobutyric acid (GABA) at GABA-A receptors, enhancing inhibitory neurotransmission.[3][4] Additionally, evidence suggests that felbamate can also modulate voltage-gated sodium and calcium channels.[3][5]

Modulation of NMDA Receptors

Felbamate exhibits a notable inhibitory effect on NMDA receptors, which are critical for excitatory synaptic transmission.[3] This inhibition is use-dependent, meaning it is more pronounced with higher concentrations and longer exposure to NMDA.[6]

Subtype Selectivity: Felbamate demonstrates a modest selectivity for NMDA receptors containing the NR2B subunit.[7][8][9] This selectivity may contribute to its unique clinical profile and potentially more favorable side-effect profile compared to non-selective NMDA receptor antagonists.[8]

Mechanism of Inhibition: The precise mechanism of NMDA receptor antagonism is complex. Studies suggest that felbamate may act as a noncompetitive antagonist at the glycine co-agonist binding site.[10][11][12][13] It has been shown to inhibit the binding of [3H]5,7-dichlorokynurenic acid, a high-affinity glycine receptor antagonist.[11] Other evidence points towards an open-channel block mechanism, where felbamate interacts with the ion channel pore.[4][14] It is proposed that felbamate binds to a unique site on the NR2B subunit (or a site formed by the NR1 and NR2B subunits) that allosterically interacts with the NMDA/glutamate binding site.[7] Research has identified specific amino acid residues within the external vestibule of the receptor pore (V644 in NR1 and L643 in NR2B) as key determinants of the felbamate binding site.[15] Furthermore, felbamate shows preferential binding to the desensitized state of the NMDA channel, which may allow it to effectively curb excessive neuronal firing during seizures while preserving normal synaptic transmission.[6]

Potentiation of GABA-A Receptors

In addition to its effects on excitatory signaling, felbamate enhances inhibitory neurotransmission by positively modulating GABA-A receptors.[3][16] This potentiation of GABAergic currents contributes to the overall reduction in neuronal excitability.[3]

Subunit Selectivity: Felbamate's modulation of GABA-A receptors is subunit-selective. It has been shown to positively modulate GABA-currents of receptors containing α1β2γ2S, α1β3γ2S, α2β2γ2S, and α2β3γ2S subunit combinations, while having no effect or a negative modulatory effect on other combinations.[16] This selectivity suggests that felbamate may differentially affect distinct inhibitory circuits in the brain.[16]

Mechanism of Potentiation: Felbamate acts as a positive allosteric modulator of GABA-A receptors, meaning it binds to a site on the receptor different from the GABA binding site to enhance the receptor's response to GABA.[17] This leads to an increased influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[17] However, some studies have reported weak or no direct interaction with GABA-A receptor binding sites, suggesting the mechanism may be more complex.[13][18]

Effects on Voltage-Gated Ion Channels

While the primary focus has been on NMDA and GABA-A receptors, some evidence suggests that felbamate can also modulate voltage-gated sodium channels (VGSCs) and calcium channels (VGCCs).[3][5] By blocking these channels, felbamate can reduce the ability of neurons to fire high-frequency action potentials, a characteristic of epileptic activity.[3] Specifically, it has been suggested to block L-type calcium channels.[5][19]

Quantitative Data on Felbamate's Effects

The following tables summarize key quantitative data from various in vitro and in vivo studies on felbamate's effects on neuronal excitability.

Table 1: In Vitro Efficacy of Felbamate on NMDA Receptors

| Receptor Subtype | Assay | Endpoint | Value | Species | Reference |

| NR1/NR2A | Whole-cell patch clamp | IC50 | 8.56 mM | Rat | [7] |

| NR1/NR2B | Whole-cell patch clamp | IC50 | 0.93 mM | Rat | [7] |

| NR1/NR2C | Whole-cell patch clamp | IC50 | 2.02 mM | Rat | [7] |

| NR1a/NR2A | Whole-cell patch clamp | IC50 | 2.6 mM | Rat | [8] |

| NR1a/NR2B | Whole-cell patch clamp | IC50 | 0.52 mM | Rat | [8] |

| NR1a/NR2C | Whole-cell patch clamp | IC50 | 2.4 mM | Rat | [8] |

| Strychnine-insensitive glycine receptor | [3H]5,7-dichlorokynurenic acid binding | IC50 | 374 µM | Rat | [11] |

| Resting NMDA channels | Whole-cell patch clamp | Dissociation Constant (Kd) | ~200 µM | Rat | [6] |

| Activated NMDA channels | Whole-cell patch clamp | Dissociation Constant (Kd) | ~110 µM | Rat | [6] |

| Desensitized NMDA channels | Whole-cell patch clamp | Dissociation Constant (Kd) | ~55 µM | Rat | [6] |

Table 2: In Vivo Anticonvulsant Activity of Felbamate

| Seizure Model | Seizure Component | ED50 (mg/kg, i.p.) | Species | Reference |

| Sound-induced (DBA/2 mice) | Tonic | 23.1 | Mouse | [10] |

| Sound-induced (DBA/2 mice) | Clonic | 48.8 | Mouse | [10] |

| Sound-induced (DBA/2 mice) | Wild running | 114.6 | Mouse | [10] |

| NMDA-induced | Tonic | 12.1 | Mouse | [10] |

| NMDA-induced | Clonic | 29 | Mouse | [10] |

| AMPA-induced | Tonic | 11.8 | Mouse | [10] |

| AMPA-induced | Clonic | 20.9 | Mouse | [10] |

| Frings audiogenic seizure | - | 9.4 | Mouse | [12] |

| Frings audiogenic seizure (+ D-serine) | - | 17.7 | Mouse | [12] |

Table 3: In Vivo Anticonvulsant Activity of Felbamate in Status Epilepticus Model

| Treatment | Dose (mg/kg, i.v.) | Time Spent in Seizures (min) | Species | Reference |

| Control | - | 410 +/- 133 | Rat | [20] |

| Felbamate | 50 | 290 +/- 251 | Rat | [20] |

| Felbamate | 100 | 15.3 +/- 9 | Rat | [20] |

| Felbamate | 200 | 7 +/- 1 | Rat | [20] |

| Diazepam | 10 | 95 +/- 22 | Rat | [20] |

| Phenytoin | 50 | 6.3 +/- 2.5 | Rat | [20] |

Experimental Protocols

Whole-Cell Patch-Clamp Recording

This protocol is a generalized representation for studying the effects of felbamate on ion channel currents in cultured neurons or brain slices.[4][21][22][23][24][25]

Objective: To measure ionic currents through NMDA or GABA-A receptors in response to agonist application in the presence and absence of felbamate.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons) or acutely prepared brain slices.

-

External solution (Artificial Cerebrospinal Fluid - ACSF) containing (in mM): NaCl, KCl, CaCl2, MgCl2, NaH2PO4, NaHCO3, glucose. Specific ion concentrations may be adjusted based on the channel being studied.

-

Internal solution (pipette solution) containing (in mM): K-gluconate or CsCl, MgCl2, EGTA, HEPES, ATP, GTP. The primary salt is chosen to isolate specific currents.

-

Patch pipettes (borosilicate glass, 3-7 MΩ resistance).

-

Patch-clamp amplifier and data acquisition system.

-

Perfusion system for drug application.

-

Agonists (NMDA, glycine, GABA) and antagonists as required.

-

This compound stock solution.

Procedure:

-

Preparation: Prepare and equilibrate cultured cells or brain slices in oxygenated ACSF.

-

Pipette Filling: Fill a patch pipette with the appropriate internal solution.

-

Cell Approach and Sealing: Under microscopic guidance, approach a target neuron with the patch pipette while applying positive pressure. Once in proximity to the cell membrane, release the pressure to form a high-resistance (GΩ) seal.

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

-

Voltage Clamp: Clamp the cell membrane potential at a desired holding potential (e.g., -60 mV or -70 mV).

-

Baseline Recording: Record baseline currents in response to the application of the appropriate agonist (e.g., NMDA and glycine for NMDA receptors; GABA for GABA-A receptors).

-

Felbamate Application: Perfuse the cell with ACSF containing the desired concentration of felbamate for a specified duration.

-

Post-Felbamate Recording: While continuing to perfuse with felbamate, re-apply the agonist and record the resulting currents.

-

Washout: Perfuse the cell with ACSF without felbamate to observe any reversal of the effect.

-

Data Analysis: Analyze the recorded currents to determine the effect of felbamate on peak amplitude, kinetics (activation, deactivation, desensitization), and dose-response relationships (IC50 or EC50).

Animal Seizure Models

This section describes generalized protocols for assessing the anticonvulsant activity of felbamate in vivo.[10][26][27]

Objective: To determine the efficacy of felbamate in suppressing seizures induced by chemical convulsants or electrical stimulation.

3.2.1. Maximal Electroshock (MES) Seizure Test

-

Animals: Mice or rats.

-

Procedure:

-

Administer felbamate or vehicle intraperitoneally (i.p.) or orally (p.o.).

-

At the time of expected peak drug effect, deliver a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) via corneal or auricular electrodes.

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

The endpoint is the dose of felbamate that protects 50% of the animals from the tonic extension seizure (ED50).

-

3.2.2. Pentylenetetrazol (PTZ) Seizure Test

-

Animals: Mice or rats.

-

Procedure:

-

Administer felbamate or vehicle (i.p. or p.o.).

-

At the time of expected peak drug effect, administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of a convulsive dose of PTZ.

-

Observe the animals for a defined period for the occurrence of clonic or tonic-clonic seizures.

-

The endpoint is the dose of felbamate that protects 50% of the animals from seizures (ED50).

-

3.2.3. Amygdala Kindling Model

-

Animals: Rats.

-

Procedure:

-

Surgically implant an electrode into the amygdala.

-

Deliver brief, low-intensity electrical stimuli daily until the animal is fully kindled (i.e., consistently displays generalized seizures in response to the stimulation).

-

Administer felbamate or vehicle (i.p.).

-

At the time of expected peak drug effect, deliver the electrical stimulus.

-

Measure seizure severity, afterdischarge duration, and seizure duration.

-

The endpoint is the dose-dependent reduction in seizure parameters.

-

Visualizing Pathways and Workflows

Signaling Pathways

Caption: Felbamate's dual mechanism of action on excitatory and inhibitory synapses.

Experimental Workflow

References

- 1. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. cureepilepsy.org [cureepilepsy.org]

- 3. What is the mechanism of Felbamate? [synapse.patsnap.com]

- 4. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Update on the mechanism of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use-dependent inhibition of the N-methyl-D-aspartate currents by felbamate: a gating modifier with selective binding to the desensitized channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Subtype-selective antagonism of N-methyl-D-aspartate receptors by felbamate: insights into the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Felbamate block of recombinant N-methyl-D-aspartate receptors: selectivity for the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Excitatory amino acid neurotransmission through both NMDA and non-NMDA receptors is involved in the anticonvulsant activity of felbamate in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evidence for anticonvulsant and neuroprotectant action of felbamate mediated by strychnine-insensitive glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Felbamate modulates the strychnine-insensitive glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Felbamate block of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular determinants of the anticonvulsant felbamate binding site in the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Felbamate is a subunit selective modulator of recombinant gamma-aminobutyric acid type A receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 18. Effect of anticonvulsant felbamate on GABAA receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Felbamate in experimental model of status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. docs.axolbio.com [docs.axolbio.com]

- 22. Patch Clamp Protocol [labome.com]

- 23. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 24. An Introduction to Patch Clamp Recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Comparative anticonvulsant activity and neurotoxicity of felbamate and four prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Anticonvulsant activity of felbamate in amygdala kindling model of temporal lobe epilepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Felbamate Hydrate in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felbamate, a dicarbamate derivative, is an antiepileptic drug with a unique and multifaceted pharmacological profile.[1][2][3] Extensive research in various animal models has elucidated its mechanisms of action and demonstrated its broad-spectrum anticonvulsant and neuroprotective properties.[2][4][5] This technical guide provides a comprehensive overview of the pharmacological profile of Felbamate hydrate in animal models, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action

Felbamate's anticonvulsant activity is attributed to its dual action on excitatory and inhibitory neurotransmitter systems.[1][5] It primarily targets N-methyl-D-aspartate (NMDA) and γ-aminobutyric acid type A (GABA-A) receptors.[1][3][6]

Modulation of NMDA Receptor Activity

Felbamate acts as an antagonist at the strychnine-insensitive glycine co-agonist site on the NMDA receptor complex.[7] By blocking this site, Felbamate inhibits the influx of calcium (Ca2+) through the NMDA receptor channel, thereby reducing excessive neuronal excitation and hyperexcitability that contribute to seizure activity.[8][9] Studies have shown that Felbamate can inhibit NMDA/glycine-stimulated increases in intracellular Ca2+ in cultured rat hippocampal neurons.[8][9] Furthermore, there is evidence to suggest that Felbamate may act as an open-channel blocker of the NMDA receptor and shows selectivity for NR1-NR2B subunit-containing receptors.[9]

Signaling Pathway of Felbamate's Action on NMDA Receptors

Potentiation of GABA-A Receptor Function

Felbamate has been shown to potentiate GABA-A receptor-mediated currents, thereby enhancing inhibitory neurotransmission.[1][6] This effect is independent of the benzodiazepine binding site.[10] The potentiation of GABAergic activity contributes to the overall reduction in neuronal excitability and seizure susceptibility.[5] Studies on recombinant GABA-A receptors have indicated that Felbamate's modulatory effects are subunit-selective, with positive modulation observed for α1β2γ2S, α1β3γ2S, α2β2γ2S, and α2β3γ2S receptor combinations.[11]

Anticonvulsant Profile in Animal Models

Felbamate has demonstrated efficacy in a wide range of animal models of epilepsy, indicating its broad-spectrum anticonvulsant activity.

Amygdala Kindling Model

The amygdala kindling model is a widely used paradigm to study temporal lobe epilepsy.[3] In fully kindled rats, Felbamate dose-dependently increases the afterdischarge threshold (ADT), which is the minimum current intensity required to elicit an afterdischarge.[12]

Experimental Protocol: Amygdala Kindling in Rats

-

Animal Model: Adult male Wistar or Sprague-Dawley rats are typically used.

-

Electrode Implantation: Under anesthesia, a bipolar stimulating and recording electrode is stereotaxically implanted into the basolateral amygdala.

-

Kindling Stimulation: After a recovery period, a constant current stimulation (e.g., 1-second train of 60 Hz, 1 msec biphasic square wave pulses) is delivered once or twice daily. The initial current is sub-threshold.

-

Seizure Scoring: Seizure severity is scored according to the Racine scale:

-

Stage 1: Facial clonus

-

Stage 2: Head nodding

-

Stage 3: Forelimb clonus

-

Stage 4: Rearing with forelimb clonus

-

Stage 5: Rearing and falling (generalized tonic-clonic seizure)

-

-

Fully Kindled State: Animals are considered fully kindled after exhibiting consistent Stage 5 seizures.

-

Drug Testing: Felbamate or vehicle is administered (e.g., intraperitoneally) at various time points before the kindling stimulation to assess its effect on seizure parameters.

Experimental Workflow: Amygdala Kindling Model

Chemoconvulsant-Induced Seizure Models

Felbamate is effective against seizures induced by various chemical convulsants.

-

Pentylenetetrazol (PTZ)-Induced Seizures: In rats of different age groups (7, 12, 18, 25, and 90 days old), Felbamate has been shown to suppress generalized tonic-clonic seizures induced by PTZ.[8]

-

Kainic Acid (KA)-Induced Status Epilepticus: Felbamate has demonstrated neuroprotective effects when administered after KA-induced status epilepticus in rats.[13][14] Animals treated with Felbamate showed improved performance in behavioral tests and longer latencies to subsequent seizures.[13][14]

Experimental Protocol: Kainic Acid-Induced Status Epilepticus in Rats

-

Animal Model: 30-day-old Sprague-Dawley rats are often used.

-

KA Administration: Kainic acid is administered (e.g., 10 mg/kg, intraperitoneally) to induce status epilepticus.

-

Seizure Monitoring: Animals are monitored for behavioral signs of seizures.

-

Drug Administration: Felbamate (e.g., 100 or 300 mg/kg) or vehicle is administered at a specific time point (e.g., 1 hour) after the onset of status epilepticus.

-

Long-term Assessment: At a later age (e.g., 80 days), animals are subjected to behavioral tests (e.g., water maze, open field) and seizure susceptibility tests (e.g., flurothyl inhalation) to evaluate the neuroprotective effects of the treatment.

Electrically-Induced Seizure Models

-

Maximal Electroshock (MES) Test: Felbamate is effective in the MES test, a model of generalized tonic-clonic seizures.

Neuroprotective Profile in Animal Models

Felbamate has shown significant neuroprotective effects in models of cerebral ischemia and hypoxia.

Hypoxia-Ischemia Brain Damage Model

In a neonatal rat model of hypoxia-ischemia, both pretreatment and post-treatment with Felbamate have been shown to reduce brain damage.[4][15]

Experimental Protocol: Hypoxia-Ischemia in Neonatal Rats (Rice-Vannucci Model)

-

Animal Model: 7-day-old rat pups are used.[15]

-

Surgical Procedure: Under anesthesia, the left common carotid artery is permanently ligated.[15]

-

Hypoxic Exposure: After a recovery period, the pups are placed in a hypoxic chamber (e.g., 8% oxygen) for a specific duration (e.g., 1-2 hours).[15]

-

Drug Administration: Felbamate or vehicle can be administered either before (pretreatment) or at various time points after the hypoxic insult (post-treatment).

-

Assessment of Brain Injury: After a survival period, the brains are examined histologically to quantify the extent of neuronal damage and infarction.

Experimental Workflow: Hypoxia-Ischemia Model

Quantitative Data Summary

| Animal Model | Species | Felbamate Dose | Route of Administration | Key Findings | Reference |

| Anticonvulsant Effects | |||||

| Amygdala Kindling | Rat | 12.5-50 mg/kg | i.p. | Dose-dependently increased afterdischarge threshold. | [12] |

| Pentylenetetrazol-induced seizures | Rat (various ages) | 25, 50, 100, 150 mg/kg | i.p. | Suppressed generalized tonic-clonic seizures. | [8] |

| Self-Sustaining Status Epilepticus | Rat | 50, 100, 200 mg/kg | i.v. | Dose-dependently shortened seizure duration. | [16] |

| Neuroprotective Effects | |||||

| Hypoxia-Ischemia | Rat (neonate) | 300 mg/kg | i.p. (post-treatment) | Reduced neocortical infarction volume and delayed neuronal necrosis in the hippocampus. | [15] |

| Hypoxia-Ischemia | Rat (neonate) | 300 mg/kg | i.p. (pretreatment) | Reduced the surface of infarcted cortex by 42-49% and the number of necrotic neurons in the dentate gyrus by 77%. | [4] |

| Kainic Acid-induced Status Epilepticus | Rat (30-day-old) | 100, 300 mg/kg | i.p. (post-treatment) | 300 mg/kg dose led to better performance in behavioral tests and longer latencies to flurothyl-induced seizures. | [13][14] |

| Behavioral Effects | |||||

| Passive Avoidance Task | Mouse, Rat | Up to 1000 mg/kg | s.c. | Did not produce deleterious effects on learning performance. | [17] |

Behavioral Profile in Animal Models

Studies in rodents have indicated that Felbamate, at anticonvulsant doses, does not appear to cause significant cognitive impairment.[17] In a passive avoidance task, Felbamate did not produce performance deficits in mice or rats at doses up to 1000 mg/kg, which is more than 50 times the dose required for anticonvulsant activity in some models.[17]

Conclusion

The pharmacological profile of this compound in animal models reveals a unique and potent antiepileptic agent with significant neuroprotective properties. Its dual mechanism of action, involving the modulation of both NMDA and GABA-A receptors, likely contributes to its broad spectrum of activity against various seizure types. The data from preclinical studies in animal models have provided a strong rationale for its clinical use in epilepsy and have paved the way for further investigation into its therapeutic potential for other neurological disorders. This in-depth guide, with its compilation of quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, serves as a valuable resource for researchers and professionals in the field of drug development.

References

- 1. Protocol to optimize the Rice-Vannucci rat pup model of perinatal asphyxia to ensure predictable hypoxic-ischemic cerebral lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Felbamate modulates the strychnine-insensitive glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]

- 4. Excitatory amino acid neurotransmission through both NMDA and non-NMDA receptors is involved in the anticonvulsant activity of felbamate in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Felbamate? [synapse.patsnap.com]

- 6. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Creating Rat Model for Hypoxic Brain Damage in Neonates by Oxygen Deprivation | PLOS One [journals.plos.org]

- 8. Felbamate, a novel antiepileptic drug, reverses N-methyl-D-aspartate/glycine-stimulated increases in intracellular Ca2+ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Felbamate but not phenytoin or gabapentin reduces glutamate release by blocking presynaptic NMDA receptors in the entorhinal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Felbamate is a subunit selective modulator of recombinant gamma-aminobutyric acid type A receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. The Hypoxic Ischemic Encephalopathy Model of Perinatal Ischemia [jove.com]

- 14. 2.8. Kainic acid-induced status epilepticus [bio-protocol.org]

- 15. Establishment and identification of a hypoxia-ischemia brain damage model in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kainic Acid-Induced Post-Status Epilepticus [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide on Early-Stage Research of Felbamate Hydrate and Neurodegeneration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felbamate, a dicarbamate derivative, is an antiepileptic drug (AED) approved by the Food and Drug Administration (FDA) for managing focal seizures and Lennox-Gastaut syndrome.[1] While effective, its use is significantly restricted to patients with severe, refractory epilepsy due to the risk of serious idiosyncratic reactions, including aplastic anemia and hepatic failure.[2][3] Beyond its anticonvulsant properties, a growing body of early-stage research has highlighted the neuroprotective potential of felbamate, suggesting a role in mitigating neuronal damage in various models of neurodegeneration.[4][5] This technical guide provides a comprehensive overview of the preclinical evidence for felbamate's neuroprotective effects, detailing its multifaceted mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used in this research.

Core Mechanisms of Felbamate-Mediated Neuroprotection

Felbamate's neuroprotective effects are not attributed to a single mechanism but rather to a combination of interactions with key neurotransmitter systems involved in neuronal excitability and cell death pathways. Its action is primarily centered on the modulation of excitatory and inhibitory neurotransmission.

Modulation of the N-Methyl-D-Aspartate (NMDA) Receptor

A primary mechanism underlying felbamate's neuroprotective and anticonvulsant effects is its interaction with the NMDA receptor, a critical player in excitatory synaptic transmission and excitotoxicity.[6] Excessive activation of NMDA receptors leads to an influx of calcium, initiating a cascade of events that result in neuronal damage and death, a common pathway in many neurodegenerative conditions.[7]

Felbamate modulates NMDA receptor activity through several proposed mechanisms:

-

Antagonism at the Glycine Co-agonist Site: Some in vitro studies suggest that felbamate acts as an antagonist at the strychnine-insensitive glycine-recognition site on the NMDA receptor complex.[8] The binding of glycine is essential for the activation of the NMDA receptor by glutamate. By interfering with glycine binding, felbamate can reduce the overall activation of the receptor.

-

Open Channel Blockade: Evidence from single-channel recordings indicates that felbamate may act as an open channel blocker of the NMDA receptor.[9][10] This implies that for felbamate to exert its blocking effect, the channel must first be activated by both glutamate and glycine and the voltage-dependent magnesium block must be relieved.[10] This mechanism allows felbamate to selectively target overactive NMDA receptors.

-

Subunit Selectivity: Felbamate demonstrates a modest selectivity for NMDA receptors containing the NR2B subunit.[11] It exhibits a higher affinity for NR1a/NR2B subunit combinations compared to NR1a/NR2A or NR1a/NR2C combinations.[11] This selectivity could contribute to its more favorable clinical profile compared to non-selective NMDA receptor antagonists.[11]

-

Block of Presynaptic NMDA Receptors: Studies have shown that felbamate can block presynaptic NMDA receptors, which tonically facilitate the release of glutamate. By inhibiting these presynaptic receptors, felbamate reduces glutamate release, thereby decreasing the overall excitatory drive at the synapse.[12]

Potentiation of the GABAergic System

In addition to its effects on excitatory neurotransmission, felbamate also enhances inhibitory neurotransmission mediated by the γ-aminobutyric acid (GABA) system.[6] GABA is the primary inhibitory neurotransmitter in the central nervous system. Felbamate has been shown to potentiate GABA-A receptor-mediated responses.[9] This dual action of inhibiting excitatory signaling while enhancing inhibitory signaling contributes to its broad-spectrum anticonvulsant activity and likely plays a role in its neuroprotective effects by dampening neuronal hyperexcitability.[9] However, some studies have found that felbamate does not alter the specific binding of ligands to various sites on the GABA-A receptor complex, suggesting the mechanism of potentiation may be indirect or allosteric.[13]

Modulation of Ion Channels

-

Voltage-Gated Sodium Channels: Felbamate has been observed to inhibit voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials.[6] By blocking these channels, felbamate can reduce the repetitive firing of neurons, a characteristic of epileptic activity and excitotoxic conditions.[6]

-

Calcium Channels: The neuroprotective effect of felbamate is associated with a decrease in NMDA- and glutamate-induced neuronal calcium influx.[7] By limiting the rise in intracellular calcium, felbamate helps to prevent the activation of downstream neurotoxic pathways.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the neuroprotective effects of felbamate.

Table 1: Summary of In Vitro Neuroprotective Effects of Felbamate

| Parameter | Experimental Model | Concentration/Dose | Key Finding | Reference |

| NMDA Receptor Binding | [3H]5,7-dichlorokynurenic acid binding assay | IC50 = 374 µM | Inhibition of binding to the glycine site of the NMDA receptor. | [4] |

| NMDA Receptor Current Inhibition | Whole-cell voltage clamp in cultured rat hippocampal neurons | 0.1-3 mM | Inhibition of NMDA-evoked currents. | [9] |

| NR2B Subunit Selectivity | Recombinant NMDA receptors in HEK 293 cells | IC50 = 0.52 mM (NR1a/NR2B) | Higher affinity for NMDA receptors containing the NR2B subunit. | [11] |

| GABA Receptor Potentiation | Whole-cell voltage clamp in cultured rat hippocampal neurons | 0.1-3 mM | Potentiation of GABA-evoked currents. | [9] |

| Neuroprotection against NMDA/Glutamate Toxicity | Cultured cortical neurons | Dose-dependent | Inhibition of NMDA- and glutamate-induced neuronal injury. | [7] |

| Inhibition of Calcium Influx | Cultured cortical neurons | Minimal effective concentration of 100 µM | Decreased NMDA- and glutamate-induced neuronal calcium influx. | [7][14] |

| Reduction of Glutamate Release | Whole-cell patch clamp of entorhinal cortex neurons | 100 µM | Reduced the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) by -55 ± 9%. | [12] |

Table 2: Summary of In Vivo Neuroprotective Effects of Felbamate

| Animal Model | Felbamate Dosage | Timing of Administration | Key Finding | Reference |

| Hypoxic-Ischemic Brain Damage in 7-day-old Rat Pups | 300 mg/kg | Pretreatment | Reduced the surface of infarcted cortex by 42-49%; Reduced necrotic neurons in the dentate gyrus by 77%. | [5] |

| Transient Global Ischemia in Mongolian Gerbils | 300 mg/kg i.p. | 10 min after ischemia | Significantly increased the number of surviving pyramidal neurons in the CA1 area of the hippocampus (67 ± 11 vs 33 ± 6 surviving neurons/mm in vehicle-treated animals). | [15] |

| Transient Forebrain Ischemia in Gerbils | 300 mg/kg | 30 min after insult | Highly significant neuronal protection in the cerebral cortex, hippocampus (CA1 and CA4), thalamus, and striatum. | [16] |

| Kainic Acid-Induced Status Epilepticus in 30-day-old Rats | 300 mg/kg | 1 h after kainic acid administration | Improved performance in water maze, open field, and handling tests; longer latencies to flurothyl-induced seizures. | [17] |

| Self-Sustaining Status Epilepticus in Adult Wistar Rats | 100 mg/kg and 200 mg/kg i.v. | 10 min after induction | Dose-dependent reduction in total time spent in seizures (15.3 ± 9 min and 7 ± 1 min, respectively, vs 410 ± 133 min in controls). | [18] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are descriptions of key experimental protocols cited in the early-stage research of felbamate.

Radioligand Binding Assays

-

Objective: To determine the binding affinity of felbamate for specific receptor sites.

-

Protocol Outline (for NMDA receptor glycine site):

-

Tissue Preparation: Rat forebrains are homogenized in a buffered solution and centrifuged to isolate the crude membrane fraction.

-

Incubation: The membranes are incubated with a radiolabeled ligand specific for the glycine site, such as [3H]5,7-dichlorokynurenic acid.

-

Competition Binding: The incubation is performed in the presence of varying concentrations of felbamate.

-

Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of felbamate that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.[4]

-

Whole-Cell Voltage Clamp Recordings

-

Objective: To measure the effect of felbamate on ion currents mediated by NMDA and GABA receptors in individual neurons.

-

Protocol Outline:

-

Cell Culture: Primary hippocampal or cortical neurons are isolated from rat embryos and cultured.

-

Electrophysiological Recording: A glass micropipette filled with an internal solution is sealed onto the membrane of a single neuron. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).

-

Voltage Clamp: The membrane potential of the neuron is held at a constant value (e.g., -60 mV).

-

Drug Application: Agonists for NMDA (NMDA and glycine) or GABA receptors are applied to the neuron to evoke an ionic current.

-

Felbamate Application: Felbamate is co-applied with the agonists at various concentrations.

-

Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the extent of inhibition (for NMDA currents) or potentiation (for GABA currents) by felbamate.[9]

-

In Vivo Model of Hypoxic-Ischemic Brain Damage

-

Objective: To evaluate the neuroprotective efficacy of felbamate in an in vivo model of neonatal stroke.

-

Protocol Outline (in 7-day-old rat pups):

-

Surgical Procedure: Rat pups are anesthetized, and the left common carotid artery is permanently ligated.

-

Hypoxic Exposure: Following a recovery period, the pups are placed in a chamber with a humidified gas mixture containing 8% oxygen for a defined period.

-

Drug Administration: Felbamate (or a vehicle control) is administered intraperitoneally before the hypoxic-ischemic insult.

-

Histological Analysis: After a survival period, the animals are euthanized, and their brains are removed, sectioned, and stained (e.g., with cresyl violet).

-

Quantification of Brain Injury: The extent of brain damage, such as the area of infarction and the number of surviving neurons in specific brain regions (e.g., hippocampus, cortex), is quantified and compared between the felbamate-treated and control groups.[5]

-

Visualizations of Pathways and Workflows

Signaling Pathways and Experimental Designs

The following diagrams, generated using the DOT language, illustrate the key mechanisms of action and experimental workflows related to felbamate's neuroprotective effects.

Caption: Felbamate's multifaceted mechanism of action in neuroprotection.

References

- 1. Felbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Felbamate as a therapeutic alternative to drug-resistant genetic generalized epilepsy: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence for anticonvulsant and neuroprotectant action of felbamate mediated by strychnine-insensitive glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Felbamate reduces hypoxic-ischemic brain damage in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Felbamate? [synapse.patsnap.com]

- 7. Excitoprotective effect of felbamate in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NMDA Receptors in Clinical Neurology: Excitatory Times Ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Felbamate block of recombinant N-methyl-D-aspartate receptors: selectivity for the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Felbamate but not phenytoin or gabapentin reduces glutamate release by blocking presynaptic NMDA receptors in the entorhinal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of anticonvulsant felbamate on GABAA receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Felbamate, a novel antiepileptic drug, reverses N-methyl-D-aspartate/glycine-stimulated increases in intracellular Ca2+ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective effects of felbamate on global ischaemia in Mongolian gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotection with felbamate: a 7- and 28-day study in transient forebrain ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuroprotective effect of felbamate after kainic acid-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Felbamate in experimental model of status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Toxicological Profile of Felbamate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felbamate hydrate, an anticonvulsant medication, has demonstrated efficacy in treating refractory epilepsy. However, its clinical application has been significantly limited by a distinct and severe toxicity profile, primarily characterized by idiosyncratic aplastic anemia and hepatotoxicity. Understanding the mechanistic basis of these adverse reactions is crucial for risk assessment, patient monitoring, and the development of safer therapeutic alternatives. This technical guide provides an in-depth overview of the toxicity profile of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.

Core Toxicities: Aplastic Anemia and Hepatotoxicity

The most severe adverse reactions associated with felbamate are aplastic anemia and hepatic failure. These reactions are idiosyncratic, meaning they occur in a small subset of patients and are not predicted by the drug's primary pharmacological action.

Quantitative Data on Felbamate-Associated Toxicities

The following tables summarize the reported incidence and characteristics of felbamate-induced aplastic anemia and hepatotoxicity.

Table 1: Felbamate-Associated Aplastic Anemia [1][2][3]

| Parameter | Value | Notes |

| Incidence Rate | >100 times greater than the general population | The general population has an estimated incidence of 2-5 cases per million people annually. |

| Estimated Incidence in Users | 27 to 207 cases per million users | This wide range reflects different estimation methods and the inclusion of confounding factors in some reports. |

| "Most Probable" Incidence | 127 cases per million users | An estimate derived from a detailed evaluation of reported cases. |

| Case Fatality Rate | 20% to 30% | Higher rates have been reported in some instances. |

| Time to Onset | Typically 5 to 30 weeks after initiation | The risk may persist even after discontinuation of the drug. |

| Reported Cases (first 6 years post-approval) | 34 |

Table 2: Felbamate-Associated Hepatotoxicity [1][4][5]

| Parameter | Value | Notes |

| Estimated Incidence | 1 in 18,500 to 25,000 exposures | |

| Estimated Rate | Approximately 6 cases per 75,000 patient-years | Underreporting may mean the true incidence is higher. |

| Fatality Rate | High | A significant number of cases result in acute liver failure and death. |

| Time to Onset | 1 to 6 months after starting therapy | |

| Pattern of Injury | Typically hepatocellular | Characterized by elevations in serum aminotransferase levels. |

| Reported Cases of Hepatic Failure (first 6 years post-approval) | 18 |

Mechanistic Insights: The Role of Reactive Metabolites

The leading hypothesis for the idiosyncratic toxicity of felbamate involves its bioactivation to a reactive metabolite.[6][7] This process is thought to be a key initiating event in both aplastic anemia and hepatotoxicity.

Metabolic Activation Pathway

Felbamate is metabolized in the liver, primarily by cytochrome P450 enzymes, including CYP2E1 and CYP3A4.[1] A key metabolic pathway leads to the formation of a highly reactive and electrophilic metabolite, atropaldehyde (2-phenylpropenal).[8] This pathway is initiated by the hydrolysis of one of the carbamate moieties, followed by oxidation.

The following diagram illustrates the proposed metabolic activation of felbamate to atropaldehyde and subsequent detoxification pathways.

Caption: Proposed metabolic pathway of felbamate leading to the formation of the reactive metabolite, atropaldehyde, and subsequent detoxification or covalent binding to cellular macromolecules.

Cellular Toxicity Mechanisms

Atropaldehyde, as a reactive aldehyde, can exert its toxicity through several mechanisms:

-

Covalent Binding to Cellular Macromolecules: Atropaldehyde can form adducts with cellular proteins and potentially DNA.[7] This covalent modification can alter protein function, leading to enzyme inhibition, disruption of cellular signaling, and induction of cellular stress.

-

Depletion of Glutathione (GSH): Atropaldehyde can be detoxified by conjugation with glutathione, a key cellular antioxidant.[8] High levels of atropaldehyde formation can deplete GSH stores, rendering cells more susceptible to oxidative stress and damage from other reactive species.

-

Induction of Apoptosis: Studies have shown that felbamate and its metabolites can induce apoptosis in hematopoietic cells. This process appears to be mediated by both redox-sensitive and redox-independent pathways.[6][9]

The following diagram illustrates the proposed signaling pathway for atropaldehyde-induced cellular toxicity.

Caption: Signaling pathway illustrating how atropaldehyde can lead to cellular toxicity through protein adduction, glutathione depletion, and induction of apoptosis.

Experimental Protocols for Toxicity Assessment

The investigation of felbamate's toxicity profile relies on a variety of in vitro and in vivo experimental models. The following sections describe the general methodologies for key experiments.

In Vitro Metabolism Studies with Liver Microsomes

Objective: To characterize the metabolic profile of felbamate and identify the formation of its metabolites, including the precursors to atropaldehyde.

General Protocol:

-

Preparation of Incubation Mixture: A typical incubation mixture contains pooled human or animal liver microsomes, a NADPH-regenerating system (to support CYP450 activity), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

-

Incubation: Felbamate is added to the pre-warmed incubation mixture and incubated at 37°C for a specified time course.

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

-

Sample Processing: The mixture is centrifuged, and the supernatant containing the metabolites is collected.

-

Analysis: The supernatant is analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to separate, identify, and quantify felbamate and its metabolites.

Quantification of Felbamate and Metabolites in Urine

Objective: To quantify the levels of felbamate and its metabolites, including mercapturic acid conjugates of atropaldehyde, in patient urine samples to assess the extent of reactive metabolite formation in vivo.

General Protocol:

-

Sample Preparation: Urine samples are typically subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave any conjugated metabolites.

-

Solid-Phase Extraction (SPE): The hydrolyzed urine is passed through an SPE cartridge to clean up the sample and enrich the analytes of interest.

-

Elution: The retained compounds are eluted from the SPE cartridge with an appropriate organic solvent.

-

LC-MS/MS Analysis: The eluate is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Specific transitions for felbamate and its metabolites are monitored for accurate quantification, often using stable isotope-labeled internal standards.

Assessment of Cytotoxicity in Hematopoietic Cells

Objective: To evaluate the cytotoxic effects of felbamate and its metabolites on hematopoietic stem and progenitor cells, providing insights into the mechanism of aplastic anemia.

General Protocol:

-

Cell Culture: Human or animal-derived hematopoietic stem/progenitor cells (e.g., CD34+ cells) are cultured in appropriate media supplemented with growth factors to promote proliferation and differentiation.

-

Compound Exposure: The cells are exposed to varying concentrations of felbamate and its metabolites (e.g., atropaldehyde) for a defined period.

-

Viability and Apoptosis Assays:

-

Cell Viability: Assays such as MTT or WST-1 are used to measure the metabolic activity of the cells, which correlates with the number of viable cells.

-

Apoptosis: Apoptosis can be assessed by methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity.

-

-

Colony-Forming Unit (CFU) Assay: This assay assesses the ability of hematopoietic progenitors to form colonies of different lineages (e.g., erythroid, myeloid). A reduction in colony formation indicates toxicity to the progenitor cells.

Experimental Workflow for Identifying Felbamate-Protein Adducts

The following diagram outlines a typical experimental workflow for the identification of proteins that are covalently modified by reactive metabolites of felbamate.

Caption: A generalized experimental workflow for the identification of protein adducts formed from reactive metabolites of felbamate, utilizing both in vitro and in vivo approaches.

Conclusion

The toxicity profile of this compound is dominated by the rare but severe idiosyncratic reactions of aplastic anemia and hepatotoxicity. A substantial body of evidence points to the metabolic activation of felbamate to the reactive electrophile, atropaldehyde, as a key initiating event. This reactive metabolite can covalently bind to cellular macromolecules and deplete cellular defense mechanisms, leading to apoptosis and cell death in susceptible individuals. The experimental protocols outlined in this guide provide a framework for the continued investigation of felbamate's toxicity and for the preclinical safety assessment of new drug candidates. A thorough understanding of these mechanisms and methodologies is essential for mitigating the risks associated with felbamate and for the rational design of safer antiepileptic drugs.

References

- 1. lcms.cz [lcms.cz]

- 2. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 5. Quantification in patient urine samples of felbamate and three metabolites: acid carbamate and two mercapturic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Felbamate in vitro metabolism by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. lornajane.net [lornajane.net]

- 9. Felbamate-induced apoptosis of hematopoietic cells is mediated by redox-sensitive and redox-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Felbamate Hydrate Synthesis Impurities: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of felbamate hydrate, a prominent anti-epileptic agent, with a core focus on the identification, characterization, and control of process-related impurities and degradation products. Understanding the impurity profile is critical for ensuring the quality, safety, and efficacy of the final drug product, in line with stringent regulatory requirements.

Synthesis of this compound

The most common synthetic route to felbamate (2-phenyl-1,3-propanediol dicarbamate) initiates from diethyl phenylmalonate. The synthesis is typically a two-step process involving reduction followed by carbamoylation.[1]

Step 1: Reduction of Diethyl Phenylmalonate to 2-Phenyl-1,3-propanediol

Diethyl phenylmalonate is reduced to the corresponding diol, 2-phenyl-1,3-propanediol. While several reducing agents can be employed, sodium borohydride is a preferred reagent for this transformation.[1]

Step 2: Carbamoylation of 2-Phenyl-1,3-propanediol

The subsequent conversion of 2-phenyl-1,3-propanediol to felbamate involves the introduction of two carbamate moieties. This can be achieved through various reagents and methods, including the use of phosgene, chloroformates, or cyanate derivatives.[1] A common laboratory and industrial-scale method involves the reaction of 2-phenyl-1,3-propanediol with chlorosulfonyl isocyanate.[2][3]

Experimental Protocol: Synthesis of Felbamate

Materials:

-

2-phenyl-1,3-propanediol

-

Chlorosulfonyl isocyanate

-

Toluene

-

Tetrahydrofuran (THF)

-

Deionized water

-

A solution of chlorosulfonyl isocyanate is prepared in toluene and cooled to a temperature below -20 °C.

-

A solution of 2-phenyl-1,3-propanediol in a mixture of THF and toluene is added dropwise to the cooled chlorosulfonyl isocyanate solution while maintaining the temperature below -20 °C over a period of 10 to 60 minutes.

-

The reaction mixture is maintained at a temperature below -20 °C for an additional period to ensure complete reaction.

-

The reaction is then quenched by the addition of water, which also facilitates the precipitation of crude felbamate.

-

The precipitated felbamate is isolated by filtration, washed with water, and dried.

-

Purification of the crude felbamate is typically achieved by recrystallization from a suitable solvent such as methanol to yield felbamate of high purity.

Impurities in Felbamate Synthesis

Several impurities can arise during the synthesis of felbamate, either as byproducts of the reaction, unreacted starting materials, or degradation products. The United States Pharmacopeia (USP) monograph for felbamate lists several key impurities that must be controlled.[1]

A summary of the major known impurities of felbamate is provided in the table below.

| Impurity Name | Structure | Typical Source |

| Felbamate | 2-phenyl-1,3-propanediol dicarbamate | Active Pharmaceutical Ingredient |

| 2-Phenyl-1,3-propanediol | Unreacted starting material from the carbamoylation step. | |

| Impurity A: 3-Hydroxy-2-phenylpropyl carbamate | Incomplete carbamoylation of 2-phenyl-1,3-propanediol. | |

| Impurity B: Phenethyl Carbamate | Process-related impurity. | |

| 3-Carbamoyloxy-2-phenylpropyl allophanate | Reaction of felbamate with isocyanic acid, a potential byproduct. | |

| Dimer Impurity | 3,3'-carbonylbis-(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate | A process-related impurity formed from the reaction of 3-hydroxy-2-phenylpropyl carbamate with an activated intermediate.[1] |

Characterization of Impurities

A combination of analytical techniques is employed to identify, quantify, and characterize the impurities in felbamate. These include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation and quantification of felbamate and its non-volatile impurities. A stability-indicating HPLC method is crucial for resolving the API from its potential impurities and degradation products.

Table 1: HPLC Method Parameters for Felbamate Impurity Profiling

| Parameter | Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water |

| Detection | UV at 210 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural elucidation of impurities. It provides molecular weight information and fragmentation patterns that aid in confirming the identity of known impurities and characterizing unknown ones.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for the analysis of volatile impurities, such as residual solvents or volatile byproducts from the synthesis.

Table 2: GC-MS Parameters for Volatile Impurity Analysis

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (Scan mode) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) is indispensable for the definitive structural elucidation of isolated impurities.